Cas no 1128-62-7 (6-Iodo-2-methyl-quinoline)
6-Iodo-2-methyl-quinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-IODO-2-METHYLQUINOLINE
- 6-IODO-2-METHYL-QUINOLINE
- AS-58267
- MFCD13192314
- UZQAGMMXXQXWOK-UHFFFAOYSA-N
- DTXSID60503426
- AKOS022497791
- CS-0036387
- 6-iodoquinaldine
- SB71276
- 6-Iodo-2-Methyl Quinoline
- 1128-62-7
- BAA12862
- SCHEMBL2335630
- DTXCID50454236
- 6-Iodo-2-methyl-quinoline
-
- MDL: MFCD13192314
- Inchi: 1S/C10H8IN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3
- InChI Key: UZQAGMMXXQXWOK-UHFFFAOYSA-N
- SMILES: IC1C=CC2C(C=1)=CC=C(C)N=2
Computed Properties
- Exact Mass: 268.97015g/mol
- Monoisotopic Mass: 268.97015g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9Ų
6-Iodo-2-methyl-quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189010651-250mg |
6-Iodo-2-methyl-quinoline |
1128-62-7 | 95% | 250mg |
$379.48 | 2023-09-04 | |
| Alichem | A189010651-1g |
6-Iodo-2-methyl-quinoline |
1128-62-7 | 95% | 1g |
$912.90 | 2023-09-04 | |
| Chemenu | CM223534-1g |
6-Iodo-2-methylquinoline |
1128-62-7 | 95% | 1g |
$630 | 2021-08-04 | |
| TRC | I737323-10mg |
6-Iodo-2-methyl-quinoline |
1128-62-7 | 10mg |
$75.00 | 2023-05-18 | ||
| TRC | I737323-50mg |
6-Iodo-2-methyl-quinoline |
1128-62-7 | 50mg |
$276.00 | 2023-05-18 | ||
| TRC | I737323-100mg |
6-Iodo-2-methyl-quinoline |
1128-62-7 | 100mg |
$374.00 | 2023-05-18 | ||
| Chemenu | CM223534-250mg |
6-Iodo-2-methylquinoline |
1128-62-7 | 95% | 250mg |
$426 | 2023-01-04 | |
| Chemenu | CM223534-1g |
6-Iodo-2-methylquinoline |
1128-62-7 | 95% | 1g |
$757 | 2023-01-04 | |
| eNovation Chemicals LLC | D761778-100mg |
6-IODO-2-METHYLQUINOLINE |
1128-62-7 | 95% | 100mg |
$310 | 2024-06-07 | |
| eNovation Chemicals LLC | D761778-250mg |
6-IODO-2-METHYLQUINOLINE |
1128-62-7 | 95% | 250mg |
$515 | 2024-06-07 |
6-Iodo-2-methyl-quinoline Suppliers
6-Iodo-2-methyl-quinoline Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 6-Iodo-2-methyl-quinoline
Recent Advances in the Study of 6-Iodo-2-methyl-quinoline (CAS: 1128-62-7) in Chemical Biology and Pharmaceutical Research
6-Iodo-2-methyl-quinoline (CAS: 1128-62-7) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of 6-Iodo-2-methyl-quinoline via palladium-catalyzed cross-coupling reactions, which offers a scalable and cost-effective route for its production. The compound's unique structural features, including the iodine substituent at the 6-position and the methyl group at the 2-position, make it a valuable scaffold for further derivatization. Researchers have successfully utilized this scaffold to develop potent inhibitors of bacterial DNA gyrase, showcasing its potential in addressing antibiotic resistance.
In the context of cancer research, 6-Iodo-2-methyl-quinoline has been investigated as a precursor for the synthesis of quinoline-based kinase inhibitors. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported the design and evaluation of derivatives targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. Preliminary results indicated promising antiproliferative activity against breast and lung cancer cell lines, with IC50 values in the low micromolar range. These findings underscore the compound's potential as a starting point for the development of targeted cancer therapies.
Furthermore, the compound's applications extend to neurodegenerative disease research. A 2023 study in ACS Chemical Neuroscience explored its use as a building block for the synthesis of multifunctional ligands targeting both amyloid-beta aggregation and oxidative stress pathways in Alzheimer's disease. The resulting derivatives demonstrated significant neuroprotective effects in vitro, suggesting their potential as novel therapeutic candidates for neurodegenerative disorders.
In conclusion, 6-Iodo-2-methyl-quinoline (CAS: 1128-62-7) continues to be a valuable compound in chemical biology and pharmaceutical research, with recent studies highlighting its diverse applications in drug discovery. Its versatility as a synthetic intermediate and its potential biological activities make it a promising candidate for further investigation. Future research directions may include the optimization of its derivatives for improved pharmacokinetic properties and the exploration of its mechanisms of action in various disease models.
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